molecular formula C21H21ClN2 B564830 Calindol-13C,d2 Hydrochloride CAS No. 1217828-76-6

Calindol-13C,d2 Hydrochloride

Cat. No. B564830
CAS RN: 1217828-76-6
M. Wt: 339.868
InChI Key: KFILKQPBQZIRST-XFGGQWPNSA-N
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Description

Calindol-13C,d2 Hydrochloride is a novel labeled calcimimetic . It acts at the calcium sensing receptor and is a positive allosteric modulator of the human Ca2+ receptor . It activates an extracellular ligand-binding domain-deleted Rhodopsin-like seven-transmembrane structure in the absence of Ca2+ .


Molecular Structure Analysis

The molecular weight of this compound is 339.86 . The molecular formula is C 2013 CH 19 D 2 ClN 2 .

Scientific Research Applications

  • NMR Studies of Antidepressants : Tricyclic antidepressants, including their hydrochloride salts, have been studied using 13C NMR spectroscopy. This technique provides insights into molecular dynamics, which can be crucial for understanding the behavior of similar compounds like Calindol-13C,d2 Hydrochloride in various environments (Casarotto, Craik, & Munro, 1990).

  • Hydrogel Film Characterization : The use of 13C NMR spectroscopy for characterizing hydrogel films with drug delivery applications, as seen in the study of carboxymethyl tamarind gum, suggests a possible application for this compound in drug delivery systems (Mali, Dhawale, & Dias, 2017).

  • Self-Association Studies : Studies of the self-association of compounds in aqueous solutions using NMR spectroscopy, such as chlorpromazine hydrochloride, can be relevant for understanding the behavior of this compound in biological systems (Attwood et al., 1994).

  • Structural Studies in Solution : Research on the structure of drugs like Amiloride hydrochloride in different solvents using NMR can provide a model for studying the structural properties of this compound in various solvents (Skawinski, Ofsievich, & Venanzi, 2002).

  • Calcimimetic Activity of Calindol Derivatives : A study focusing on the structure-activity relationship of calindol derivatives as calcium sensing receptor agonists implies potential research applications in the field of receptor modulation and drug design (Kiefer et al., 2016).

  • Modulator of Human Ca2+ Receptor : Research on calindol as a modulator of the human Ca2+ receptor highlights its potential application in understanding receptor activation mechanisms, which can be extended to isotopically labeled variants like this compound (Ray et al., 2005).

Mechanism of Action

Calindol-13C,d2 Hydrochloride acts as a positive allosteric modulator of the human Ca2+ receptor . It activates an extracellular ligand-binding domain-deleted Rhodopsin-like seven-transmembrane structure in the absence of Ca2+ .

properties

IUPAC Name

(1R)-N-[dideuterio(1H-indol-2-yl)(113C)methyl]-1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1/i14+1D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFILKQPBQZIRST-XFGGQWPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])(C1=CC2=CC=CC=C2N1)N[C@H](C)C3=CC=CC4=CC=CC=C43.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675549
Record name (1R)-N-[(1H-Indol-2-yl)(~13~C,~2~H_2_)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217828-76-6
Record name (1R)-N-[(1H-Indol-2-yl)(~13~C,~2~H_2_)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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